Eleutheroside E
CAS No.: 39432-56-9
Cat. No.: VC0192468
Molecular Formula: C34H46O18
Molecular Weight: 742.7 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 39432-56-9 |
---|---|
Molecular Formula | C34H46O18 |
Molecular Weight | 742.7 g/mol |
IUPAC Name | (2S,3R,4S,5S,6R)-2-[4-[(3R,3aS,6S,6aR)-6-[3,5-dimethoxy-4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Standard InChI | InChI=1S/C34H46O18/c1-43-17-5-13(6-18(44-2)31(17)51-33-27(41)25(39)23(37)21(9-35)49-33)29-15-11-48-30(16(15)12-47-29)14-7-19(45-3)32(20(8-14)46-4)52-34-28(42)26(40)24(38)22(10-36)50-34/h5-8,15-16,21-30,33-42H,9-12H2,1-4H3/t15-,16+,21-,22+,23-,24+,25+,26-,27-,28+,29+,30-,33+,34- |
Standard InChI Key | FFDULTAFAQRACT-NQRMFEFHSA-N |
Isomeric SMILES | COC1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC)[C@H]3[C@@H]4CO[C@@H]([C@H]4CO3)C5=CC(=C(C(=C5)OC)O[C@@H]6[C@H]([C@@H]([C@H]([C@@H](O6)CO)O)O)O)OC |
Canonical SMILES | COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C3C4COC(C4CO3)C5=CC(=C(C(=C5)OC)OC6C(C(C(C(O6)CO)O)O)O)OC |
Melting Point | 269 - 270 °C |
Chemical Properties and Structure
Eleutheroside E is characterized by the molecular formula C34H46O18 and has a molecular weight of 742.7 g/mol . It is also known by several synonyms, including (-)-syringaresinol diglucoside . The compound has been assigned the CAS number 39432-56-9 .
The physical properties of Eleutheroside E include:
Property | Value |
---|---|
Melting Point | 269-270°C |
Boiling Point | 935.7±65.0°C (Predicted) |
Density | 1.474±0.06 g/cm³ (Predicted) |
Physical Form | Solid |
Color | White to Off-White |
Solubility | Slightly soluble in DMSO, Ethyl Acetate, and Pyridine (with sonication) |
pKa | 12.45±0.70 (Predicted) |
Stability | Hygroscopic |
The compound is typically stored sealed in dry conditions at 2-8°C to maintain its stability .
Physiological Effects
Anti-inflammatory Effects
Eleutheroside E demonstrates significant anti-inflammatory properties through several mechanisms. Studies have shown that it inhibits the nuclear factor-kappa B (NF-κB) pathway, a central regulator of inflammatory responses . This inhibition results in reduced production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) . Experimental evidence from ovariectomized (OVX) mouse models has demonstrated that EE treatment significantly reduces serum levels of these inflammatory markers .
Effects on Glucose Metabolism and Diabetes
Eleutheroside E has shown promising effects on glucose metabolism and insulin resistance. Research has demonstrated that EE noticeably amplifies insulin-stimulated glucose uptake in C2C12 myotubes . In addition, a study using TNF-α-induced insulin-resistant 3T3-L1 adipocytes found that treatment with 10 μM EE for 24 hours increased basal glucose uptake and improved TNF-α-mediated suppression of glucose uptake .
These effects translate to in vivo models as well. When administered to db/db mice (a model of type 2 diabetes) for 5 weeks, a diet containing EE effectively lowered triglyceride levels and significantly reduced serum free fatty acid levels . These findings suggest that Eleutheroside E could play a beneficial role in mitigating insulin resistance and hyperglycemia.
Neuroprotective Effects
Eleutheroside E exhibits significant neuroprotective properties, particularly in relation to learning and memory enhancement. Studies in aged rats have found that EE administration improves performance in Morris water maze tests, with rats making fewer errors compared to controls . The neuroprotective effects appear to be dose-dependent, with high-dose EE showing greater efficacy.
Histological examination of rat hippocampal tissue reveals that high-dose EE treatment preserves neuronal survival, with treated animals showing more orderly nerve cell arrangements, reduced cell body swelling, and fewer cytoplasmic vacuoles compared to untreated controls . These neuroprotective effects suggest potential applications in neurodegenerative conditions such as Alzheimer's disease.
Anti-cancer Effects
Research has uncovered significant anti-cancer properties of Eleutheroside E, particularly against cervical cancer (CC). In vitro studies demonstrate that EE notably decreases the viability of cancer cells while increasing cell apoptosis . The compound appears to exert these effects by inhibiting the phosphatidylinositol 3-kinase (PI3K) pathway and reprogramming metabolic responses in cancer cells.
In vivo experiments with nude mice bearing cervical cancer have shown that EE treatment effectively reduces tumor volume and weight, decreases cancer cell proliferation, and promotes apoptosis . The metabolic analysis of treated cervical cancer cells indicates that fatty acid signaling pathways are particularly affected by EE treatment, suggesting a multifaceted mechanism of action.
Anti-osteoporosis Effects
Eleutheroside E demonstrates promising effects in preventing osteoporosis, particularly postmenopausal osteoporosis. Network pharmacology and in vivo studies using ovariectomized mice have shown that EE provides protection against accelerated bone loss . Treatment with EE has been found to increase bone volume and serum levels of procollagen type I N-terminal propeptide (P1NP), a marker of bone formation .
Simultaneously, EE reduces serum levels of tartrate-resistant acid phosphatase (TRAP) and C-terminal telopeptide of type I collagen (CTX), which are markers of bone resorption . These findings suggest that EE may promote bone formation while inhibiting bone resorption, thus maintaining bone homeostasis.
Cardioprotective Effects
Eleutheroside E exhibits cardioprotective effects, particularly against ischemia-reperfusion (I/R) injury. Studies have shown that EE decreases oxidative stress and NF-κB activation in hypoxia-reoxygenation injured cardiomyocytes . Additionally, it reprograms the metabolic response against such injury, potentially preserving cardiac function.
Previous research has also demonstrated that EE provides protection against myocardial infarction, further supporting its cardioprotective properties .
Molecular Mechanisms
NF-κB Pathway
The NF-κB signaling pathway plays a central role in inflammation and is a key target for the anti-inflammatory effects of Eleutheroside E. Studies have confirmed that EE inhibits NF-κB activation, thereby reducing the expression of pro-inflammatory genes and proteins . This mechanism underlies EE's effectiveness against inflammation-associated conditions such as osteoporosis and cardiovascular diseases.
In the context of hypoxia-reoxygenation injury, EE's ability to decrease NF-κB activation helps protect cardiomyocytes from damage . Similarly, in osteoporosis models, inhibition of NF-κB by EE contributes to reduced inflammatory responses that would otherwise accelerate bone loss .
PI3K Pathway
The phosphatidylinositol 3-kinase (PI3K) pathway is implicated in cell growth, proliferation, and survival, and is frequently dysregulated in cancer. Research indicates that Eleutheroside E inhibits this pathway, particularly in cervical cancer cells .
In vitro experiments have shown that the anti-cancer effects of EE can be reversed with 740Y-P treatment (a PI3K activator), confirming that PI3K inhibition is a crucial mechanism for EE's anti-cancer activity . Similarly, in vivo studies have demonstrated that EE reduces the relative expression of phosphorylated PI3K and Akt (a downstream effector of PI3K), with these effects being antagonized by myo-inositol treatment, which enhances Akt phosphorylation .
Effects on Acetylcholine and Cholinesterase
Eleutheroside E's neuroprotective effects appear to be related to its impact on acetylcholine metabolism. Studies in aged rats have found that EE administration increases acetylcholine content in both blood plasma and hippocampal homogenates, while decreasing choline content in the hippocampus . This effect is dose-dependent, with higher doses of EE producing greater increases in acetylcholine.
Interestingly, while EE increases acetylcholine levels, it does not appear to do so by inhibiting cholinesterase activity. In fact, cholinesterase activity is significantly lower in rats treated with a reference cholinesterase inhibitor (Huperzine A) compared to those treated with EE . This suggests that EE may enhance acetylcholine synthesis rather than inhibit its breakdown, providing a novel mechanism for cognitive enhancement that differs from traditional cholinesterase inhibitors used in Alzheimer's disease treatment.
Effects on Gut Microbiota
Recent research has uncovered that Eleutheroside E can modulate the composition of gut microbiota, which may contribute to its anti-osteoporosis effects. Analysis using 16S rRNA gene sequencing has shown that EE treatment increases the relative abundance of beneficial Lactobacillus bacteria while decreasing the relative abundance of Clostridiaceae .
These changes in gut microbiota composition appear to correlate with reduced serum levels of lipopolysaccharide (LPS), an endotoxin produced by certain bacteria that can trigger inflammatory responses . By modulating gut microbiota and reducing systemic inflammation, EE may create a more favorable environment for bone health, thus contributing to its anti-osteoporosis effects.
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